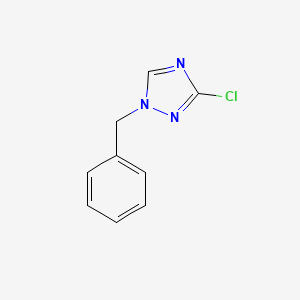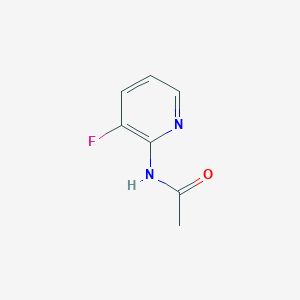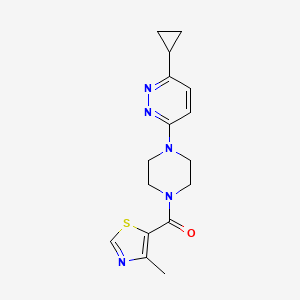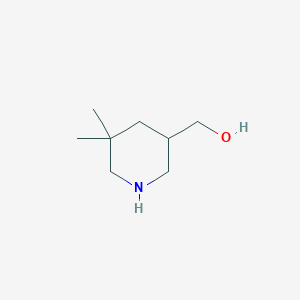
1-benzyl-3-chloro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-chloro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . These include the use of hydrazines and formamide under microwave irradiation, electrochemical multicomponent reactions, and copper-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 1-benzyl-3-chloro-1H-1,2,4-triazole can be analyzed using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and HRMS . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Triazole compounds, including 1-benzyl-3-chloro-1H-1,2,4-triazole, have been found to participate in a variety of chemical reactions . They have been used in the synthesis of various biologically active compounds due to their ability to form hydrogen bonds and bipolar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-3-chloro-1H-1,2,4-triazole can be determined using various spectroscopic techniques . For instance, the 1H NMR and 13C NMR spectra can provide information about the chemical shifts of the protons and carbons in the molecule .Scientific Research Applications
Acetylcholinesterase (AChE) Inhibition
1-benzyl-3-chloro-1H-1,2,4-triazole derivatives were initially designed as potential AChE inhibitors, inspired by the structure of donepezil—an approved drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a exhibited significant inhibition of AChE, with inhibition percentages of 51% and 50%, respectively, at a concentration of 100 μM . Understanding the structure-activity relationships through docking assays is crucial for further development.
Anticancer Activity
Several derivatives of 1-benzyl-3-chloro-1H-1,2,4-triazole demonstrated potent cytotoxicity against human cancer cell lines. Notable compounds include 3c, 3e, 5c, 5e, and 5g, with IC50 values ranging from 0.65 to 7.17 μM. Remarkably, compound 5g was even more potent than adriamycin, a known anticancer drug. These findings suggest that 1-benzyl-3-chloro-1H-1,2,4-triazole derivatives hold promise as potential anticancer agents .
Antibacterial and Antifungal Properties
Although not explicitly mentioned for this compound, other triazoles have demonstrated antibacterial and antifungal activities . Exploring this aspect for 1-benzyl-3-chloro-1H-1,2,4-triazole could yield interesting results.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Triazole-based compounds have been investigated as IDO1 inhibitors in immuno-oncology research . Considering the structural features of 1-benzyl-3-chloro-1H-1,2,4-triazole, it might be worth exploring its potential in this context.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-3-chloro-1H-1,2,4-triazole is acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
1-Benzyl-3-chloro-1H-1,2,4-triazole interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increased concentration of acetylcholine at the synaptic cleft, which can enhance cholinergic transmission . The compound’s interaction with AChE is based on the structural feature of donepezil, a known AChE inhibitor .
Biochemical Pathways
The biochemical pathways affected by 1-benzyl-3-chloro-1H-1,2,4-triazole are primarily related to cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, affecting the transmission of nerve impulses . The downstream effects of this action can include enhanced nerve function and potential therapeutic effects in conditions such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of 1-benzyl-3-chloro-1H-1,2,4-triazole’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve function . This could potentially have therapeutic effects in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-chloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINEKFYXREGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
![3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2818337.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)
![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)



![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)